molecular formula C9H12N2O4S B3388326 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid CAS No. 870693-08-6

4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B3388326
CAS No.: 870693-08-6
M. Wt: 244.27 g/mol
InChI Key: SEXGWTLWMPYETM-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (CAS 870693-08-6) is a high-value chemical building block with the molecular formula C 9 H 12 N 2 O 4 S and a molecular weight of 244.27 g/mol . This compound features a pyrrole-2-carboxylic acid scaffold substituted with a pyrrolidine-1-sulfonyl group at the 4-position, making it a versatile intermediate for medicinal chemistry and drug discovery research . The distinct molecular architecture of this compound, which includes hydrogen bond donor and acceptor sites, suggests potential for developing strong and selective interactions with biological targets. The presence of the pyrrolidine sulfonamide moiety is a key structural feature found in various pharmacologically active compounds, including those investigated as inhibitors of viral enzymes . Researchers can leverage this chemical to synthesize novel molecules for high-throughput screening and as a core scaffold in designing targeted libraries, particularly for probing protein-active sites or developing protease inhibitors . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can order this compound from our global stock, with options for cold-chain transportation to ensure stability .

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c12-9(13)8-5-7(6-10-8)16(14,15)11-3-1-2-4-11/h5-6,10H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXGWTLWMPYETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205897
Record name 4-(1-Pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870693-08-6
Record name 4-(1-Pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870693-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Pyrrolidinylsulfonyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic synthesis

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents.

Major Products

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Pyrrolidine-1-sulfoxide, pyrrolidine-1-sulfide.

    Substitution: Halogenated pyrroles, nitropyrroles.

Scientific Research Applications

Therapeutic Potential in Cancer Treatment

Recent studies have highlighted the potential of pyrrole and pyrrolidine analogs, including 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, as anticancer agents. The compound has been shown to exhibit significant inhibition against various cancer cell lines through mechanisms involving the modulation of key signaling pathways.

Case Studies and Findings

  • Inhibition of Pancreatic Cancer Cells : Research indicated that certain pyrrole derivatives demonstrated substantial antiproliferative activity against human pancreatic cancer cell lines like PANC and ASPC-1. This suggests that modifications to the pyrrole structure can enhance anticancer efficacy .
  • Targeting Histone Modifying Enzymes : Compounds similar to this compound have been identified as competitive inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. This highlights the importance of pyrrole derivatives in targeting epigenetic regulators .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrole derivatives has also been a significant focus. The compound's ability to inhibit cyclooxygenase (COX) enzymes positions it as a candidate for developing anti-inflammatory medications.

Research Insights

  • COX Inhibition : Studies have shown that derivatives of pyrrole can effectively inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
  • Molecular Docking Studies : Computational studies have revealed strong binding affinities of these compounds with COX enzymes, supporting their use as anti-inflammatory agents .

Drug Design and Scaffold for New Compounds

The unique structural features of this compound make it a versatile scaffold for designing new pharmacological agents.

Applications in Drug Development

  • Antimycobacterial Activity : Research has demonstrated that pyrrole derivatives can act as inhibitors against Mycobacterium tuberculosis, indicating their potential in treating tuberculosis .
  • Antiviral Properties : Some studies suggest that pyrrole analogs can inhibit viral replication, making them candidates for antiviral drug development .

Summary Table of Applications

Application AreaFindings/Case Studies
Cancer TreatmentInhibition of pancreatic cancer cell lines; LSD1 inhibition
Anti-inflammatory PropertiesInhibition of COX enzymes; strong binding affinity
Drug DesignAntimycobacterial activity; antiviral properties

Mechanism of Action

The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Core Structural Modifications

The following table summarizes key structural and physicochemical differences between 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid and analogous pyrrole-2-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Properties/Activities Reference
This compound C₉H₁₂N₂O₄S 244.27 Pyrrolidine sulfonyl Structural focus; potential sulfonamide-mediated interactions
1H-Pyrrole-2-carboxylic acid C₅H₅NO₂ 111.10 None Quorum sensing inhibitor in Pseudomonas aeruginosa; suppresses virulence factors
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid C₁₁H₈ClNO₂ 221.64 3-Chlorophenyl Explored in drug discovery for hydrophobic interactions
4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid C₆H₄F₃NO₂ 179.10 Trifluoromethyl Enhanced metabolic stability due to electronegative CF₃ group
1-Methyl-4-[(3-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylic Acid C₁₂H₁₈N₂O₄S 286.34 Piperidine sulfonyl Soluble in DMSO, chloroform, methanol; steric bulk from piperidine

Functional Group Analysis

  • Sulfonamide vs. Simple Carboxylic Acid : The parent compound, 1H-pyrrole-2-carboxylic acid (MW 111.10), lacks the sulfonamide group but exhibits quorum sensing inhibition. The addition of the pyrrolidine sulfonyl group in the target compound likely enhances hydrogen-bonding capacity and solubility in polar solvents compared to the simpler carboxylic acid .
  • Aromatic vs. Aliphatic Substituents : Compounds like 4-(3-chlorophenyl)-1H-pyrrole-2-carboxylic acid (MW 221.64) prioritize hydrophobic interactions via the chlorophenyl group, whereas the pyrrolidine sulfonyl substituent balances hydrophilicity and steric effects .

Biological Activity

4-(Pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrole ring substituted with a pyrrolidine sulfonyl group and a carboxylic acid moiety. This configuration contributes to its interaction with various biological targets.

PropertyValue
Molecular FormulaC₉H₁₁N₃O₃S
Molecular Weight229.26 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot specified

Research indicates that this compound exhibits multiple mechanisms of action, particularly in cancer therapy and anti-inflammatory responses:

  • Inhibition of Apoptosis : The compound has been shown to modulate apoptotic pathways by inhibiting caspase activity, particularly caspase-3, which is crucial for the execution phase of apoptosis. This inhibition can lead to increased cell survival in certain contexts, such as cancer cells .
  • Anti-inflammatory Effects : It has demonstrated potential in reducing inflammatory cytokine production, suggesting a role in treating inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of the pyrrole structure can exhibit antimicrobial properties, particularly against drug-resistant strains of bacteria .

Case Study 1: Cancer Cell Lines

A study evaluated the effects of this compound on various cancer cell lines. The results showed significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol and activation of downstream caspases .

Case Study 2: Inflammation Models

In an animal model of acute inflammation, administration of the compound resulted in a marked reduction in paw edema and decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may be beneficial in managing conditions like rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Recent research focused on SAR has identified key substituents that enhance its potency:

  • Substituents on the Pyrrole Ring : Electron-withdrawing groups at specific positions have been found to increase activity against microbial pathogens.
  • Sulfonamide Modifications : Alterations to the sulfonamide group can impact solubility and bioavailability, affecting overall therapeutic efficacy .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency against bacteria
Alkyl chain lengthOptimal length enhances solubility
Aromatic substitutionsImproved interaction with target proteins

Q & A

Q. What synthetic methodologies are recommended for 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a pyrrole precursor using sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) under basic conditions. Key steps include:
  • Reagent Selection : Use sodium carbonate as a base to facilitate sulfonamide bond formation .
  • Optimization : Implement computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways and reduce trial-and-error experimentation. This aligns with the ICReDD framework, which integrates quantum mechanics and information science to prioritize reaction conditions .
  • Characterization : Validate product purity via NMR (e.g., absence of pyrrolidine NH proton at δ 10–12 ppm confirms sulfonylation) and FTIR (S–N stretching at ~857 cm⁻¹) .

Q. How should researchers characterize the structural and functional groups of this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • X-ray Diffraction : Resolve crystal structure (orthorhombic system, space group P212121) to confirm bond lengths (e.g., S1–N1 at 1.628 Å) and supramolecular interactions (e.g., N–H⋯O hydrogen bonds) .
  • Spectroscopy : Use ¹H/¹³C NMR to identify substituents (e.g., carboxylic acid at δ ~170 ppm in ¹³C NMR) and FTIR for functional groups (e.g., carboxylic O–H stretch at ~3000 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak matching theoretical mass) .

Advanced Research Questions

Q. How can computational methods be integrated with experimental data to refine synthesis and reactivity?

  • Methodological Answer :
  • Reaction Design : Use density functional theory (DFT) at the B3LYP/6-311G+(d,p) level to model transition states and optimize reaction pathways. Compare computed activation energies with experimental yields to identify bottlenecks .
  • Non-Covalent Interactions : Perform Hirshfeld surface analysis to map intermolecular interactions (e.g., π–π stacking, hydrogen bonds) influencing crystallization .
  • Machine Learning : Train models on reaction databases to predict optimal solvent systems or catalysts, as demonstrated in ICReDD’s feedback loop between computation and experiment .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer :
  • Data Cross-Validation : If NMR chemical shifts deviate from DFT predictions, re-optimize computational parameters (e.g., solvent effects in COSMO-RS models) .
  • Error Analysis : For inconsistent FTIR peaks, verify sample purity (e.g., HPLC) and consider alternative tautomeric forms or protonation states .
  • Crystallographic Validation : Use X-ray data as a ground truth to reconcile discrepancies (e.g., confirming sulfonamide geometry despite ambiguous NMR signals) .

Q. How can in silico studies predict bioactivity and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular Docking : Screen against target proteins (e.g., dihydropteroate synthase, SARS-CoV-2 spike protein) using AutoDock Vina. Prioritize compounds with low binding energies (ΔG < −7 kcal/mol) .
  • ADMET Prediction : Use tools like SwissADME to assess drug-likeness (e.g., Lipinski’s Rule of Five) and toxicity (e.g., hepatotoxicity via ProTox-II) .
  • QSAR Modeling : Correlate structural features (e.g., sulfonamide group) with activity data from analogous compounds to guide derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid

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